

Comprehensive Physicochemical and Structural Characterization of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide

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Compound of Interest

Compound Name: 4-Oxo-1,4-dihydroquinazoline-6-carboxamide

Cat. No.: B3028041

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Introduction: The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to the broad spectrum of biological activities their derivatives exhibit, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] **4-Oxo-1,4-dihydroquinazoline-6-carboxamide** (C₉H₇N₃O₂) is a member of this important class of heterocyclic compounds.[3] Accurate and comprehensive analytical characterization is a cornerstone of the drug discovery and development process. It ensures the unambiguous confirmation of the molecular structure, quantifies purity, and determines critical physicochemical properties that can influence bioavailability, stability, and formulation.

This document provides a detailed guide to the essential analytical techniques for the full characterization of **4-Oxo-1,4-dihydroquinazoline-6-carboxamide**, offering both theoretical explanations and practical, field-tested protocols. The methodologies described herein are designed to establish a self-validating analytical workflow, ensuring the generation of reliable and reproducible data for research, quality control, and regulatory submissions.

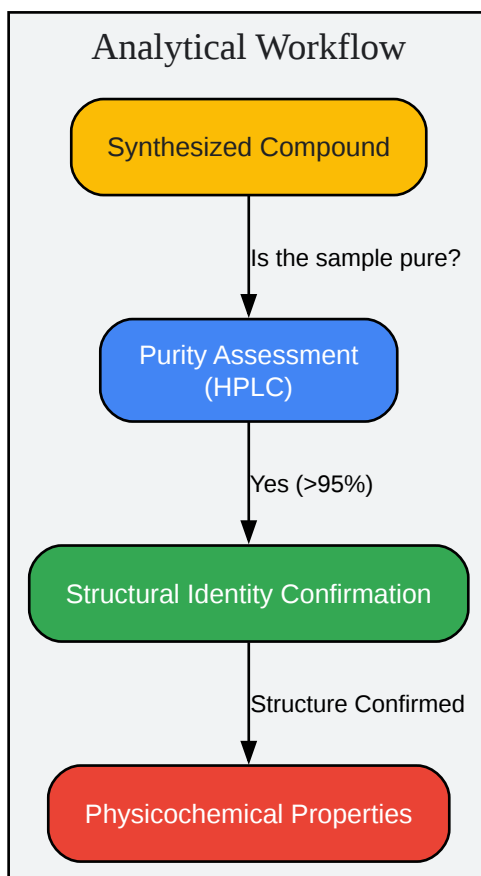
Physicochemical Properties Summary

A foundational understanding of the compound's properties is crucial before commencing experimental work. The following data, computed by PubChem, provides a valuable reference.
[3]

| Property | Value | Source |
|--------------------------------|---|---------------------------|
| Molecular Formula | C ₉ H ₇ N ₃ O ₂ | PubChem CID: 135518051[3] |
| Molecular Weight | 189.17 g/mol | PubChem CID: 135518051[3] |
| Exact Mass | 189.053826475 Da | PubChem CID: 135518051[3] |
| XLogP3 | -0.4 | PubChem CID: 135518051[3] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 135518051[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 135518051[3] |
| Rotatable Bond Count | 1 | PubChem CID: 135518051[3] |
| Topological Polar Surface Area | 84.6 Å ² | PubChem CID: 135518051[3] |

Core Analytical Techniques & Protocols

A multi-technique approach is essential for the unambiguous characterization of **4-Oxo-1,4-dihydroquinazoline-6-carboxamide**. The following sections detail the primary analytical methods, the rationale for their use, and step-by-step protocols.



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Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ^1H NMR provides information on the number and chemical environment of protons, while ^{13}C NMR details the carbon framework. For **4-Oxo-1,4-dihydroquinazoline-6-carboxamide**, NMR is critical to confirm the connectivity of the quinazolinone core and the position of the carboxamide substituent. Spectra for quinazolinone

derivatives are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and allow for the observation of exchangeable N-H protons.[4][5][6]

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.[7]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 0-14 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.
 - Ensure a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a spectrum using proton broadband decoupling.[4]
 - A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing & Interpretation:
 - Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Calibrate the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
 - Integrate the signals in the ¹H spectrum to determine the relative number of protons.

- Assign signals based on their chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).

Expected Spectral Features:

| Technique | Expected Chemical Shifts (δ , ppm) | Assignment |
|--------------------------------|--|--------------------------|
| ^1H NMR | ~12.0 | N-H (quinazolinone ring) |
| ~8.5 - 7.5 | Aromatic Protons (H-2, H-5, H-7, H-8) | |
| ~8.0 and ~7.5 (broad singlets) | -CONH ₂ (carboxamide protons) | |
| ^{13}C NMR | ~167 | C=O (carboxamide) |
| ~162 | C=O (C-4, quinazolinone) | |
| ~149 - 120 | Aromatic and C=N carbons | |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Rationale: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[8] [9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like **4-Oxo-1,4-dihydroquinazoline-6-carboxamide**, typically yielding the protonated molecular ion $[\text{M}+\text{H}]^+$. This analysis serves as a primary confirmation of the compound's identity.

HRMS Protocol via ESI-TOF

- Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation.

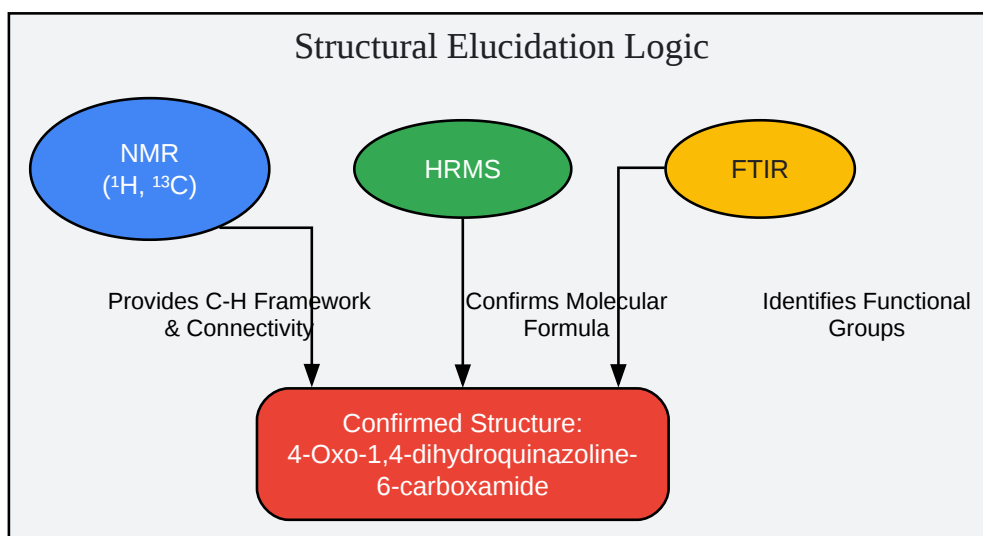
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it via an LC system.
 - Acquire the spectrum in positive ion mode.
 - Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
- Data Interpretation:
 - Identify the base peak and the molecular ion peak $[M+H]^+$.
 - Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the protonated formula ($C_9H_8N_3O_2^+$). The mass difference should be less than 5 ppm.

Expected Result:

- Calculated Exact Mass for $[C_9H_7N_3O_2 + H]^+$: 190.06110 Da
- Observed m/z : Should be within 5 ppm of the calculated value.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.^{[2][10]} Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. For this molecule, FTIR is used to confirm the presence of key groups: the N-H bonds, the dual C=O groups (amide and quinazolinone), and the aromatic system.



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Caption: Logic for combining spectroscopic data.

FTIR Protocol (ATR Method)

- **Sample Preparation:** Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- **Sample Analysis:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
- **Data Interpretation:** The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|---------------------------|---|
| 3400 - 3100 | N-H stretch | Amine (N-H) and Amide (-CONH ₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~1680 | C=O stretch | Carbonyl (Amide I band) |
| ~1660 | C=O stretch | Carbonyl (C-4, quinazolinone) |
| ~1620 | C=N stretch / C=C stretch | Imine / Aromatic ring |
| ~1600 | N-H bend | Amine/Amide (Amide II band) |

High-Performance Liquid Chromatography (HPLC): Purity Determination

Expertise & Rationale: HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds.^[11] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. By developing a robust method, one can separate the target compound from potential impurities, such as starting materials, reagents, or degradation products. Purity is typically quantified using a UV detector by measuring the relative area of the main peak.

RP-HPLC Protocol for Purity Analysis

- **Sample Preparation:** Accurately prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
- **Instrumentation & Conditions:**
 - **HPLC System:** A standard HPLC system with a UV detector.
 - **Column:** C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
 - **Mobile Phase A:** 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV at 254 nm.
- Data Analysis:
 - Integrate all peaks in the resulting chromatogram.
 - Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Thermal Analysis: Stability and Physical Properties

Expertise & Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the material's thermal stability, melting point, and polymorphic forms.^{[12][13]} This data is vital for determining appropriate storage conditions and for downstream formulation development.

TGA/DSC Protocol

- Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA or DSC pan.
- Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.
- Method Parameters:
 - Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
 - Temperature Program: Equilibrate at 30 °C, then ramp the temperature to 400 °C at a rate of 10 °C/min.

- Data Interpretation:
 - From the TGA curve (mass % vs. temperature): Determine the onset of decomposition, where significant weight loss begins.
 - From the DSC curve (heat flow vs. temperature): Identify the sharp endothermic peak corresponding to the melting point (T_m) of the compound.

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selective peptide deformylase inhibitors.

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- To cite this document: BenchChem. [Comprehensive Physicochemical and Structural Characterization of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028041#analytical-techniques-for-the-characterization-of-4-oxo-1-4-dihydroquinazoline-6-carboxamide]

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